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Core Pharmacokinetic Parameters of Axitinib

Parameter Value Details & Conditions

Absolute Bioavailability 58% Following a 5 mg oral dose [1] [2]

Time to Cmax (Tmax) 2.5 - 4.1 hours After oral administration [1] [2] [3]

Effective Half-Life (T1/2) 2.5 - 6.1 hours In plasma [1] [2] [3]

Protein Binding >99% Preferentially to albumin and α1-acid glycoprotein [1]
[2]

Apparent Volume of
Distribution (Vd)

160 L [3]

Primary Route of
Elimination

Hepatic
Metabolism

Fecal (41%) and urinary (23%) excretion; 12% of
fecal excretion is unchanged drug [3]

Metabolism and Enzyme Kinetics
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Axitinib is metabolized primarily in the liver. Detailed in vitro studies using human liver microsomes

(HLMs) and recombinant enzymes have characterized the specific enzymes involved.

Primary Metabolic Pathways

The major circulating metabolites in human plasma are the sulfoxide (M12) and the N-glucuronide (M7),

both considered pharmacologically inactive [4] [5]. The following diagram illustrates the primary and

secondary metabolic pathways of axitinib.
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Axitinib metabolic pathways and contributing enzymes [4] [5] [6]

Enzyme Contribution and Kinetics

The contribution of individual enzymes to axitinib's metabolism has been quantified through kinetic studies

[6]:
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Enzyme Reaction
Apparent
Km (μM)

Apparent Vmax
(pmol·min⁻¹·mg⁻¹ or
pmol·min⁻¹·pmol⁻¹)

Relative
Contribution

CYP3A4 Sulfoxide (M12)
Formation

4.0 9.6 (pmol·min⁻¹·pmol⁻¹) ~66% of oxidative
clearance

CYP3A5 Sulfoxide (M12)
Formation

1.9 1.4 (pmol·min⁻¹·pmol⁻¹) ~15% of oxidative
clearance

UGT1A1 N-glucuronide
(M7) Formation

0.75 8.3 (pmol·min⁻¹·mg⁻¹) Primary UGT
enzyme

Key Clinical Pharmacology & Drug Interactions

The central role of CYP3A4/5 in axitinib's clearance makes it susceptible to clinically significant drug-drug

interactions.

Impact of CYP3A4/5 Inhibitors and Inducers

Clinical studies in healthy volunteers have quantified the effects of co-administered strong CYP3A4/5

modulators [4] [1] [2]:

Precipitant Drug
(Mechanism)

Effect on Axitinib Cmax Effect on Axitinib AUC

Ketoconazole (Strong
Inhibitor)

Increase of 1.5-fold (90% CI:
1.33-1.70)

Increase of 2.1-fold (90% CI:
1.84-2.30)

Rifampin (Strong Inducer) Decrease of 71% Decrease of 79%

Based on this data, concomitant use with strong CYP3A4/5 inhibitors or inducers should be avoided. If

co-administration with a strong inhibitor is unavoidable, the axitinib dose should be reduced by

approximately 50% [7].
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Experimental & Analytical Methodologies

Clinical Drug Interaction Study Protocol

A standard clinical study design to evaluate the effect of a CYP3A4 inhibitor on axitinib pharmacokinetics is

a randomized, single-blind, two-way crossover study [4]:

Subjects: Healthy volunteers (e.g., n=32), aged 18-55.
Treatments:

Treatment A: A single 5 mg oral dose of axitinib.
Treatment B: Oral ketoconazole (400 mg/day) for 7 days, with a single 5 mg dose of axitinib
co-administered on day 4.

Pharmacokinetic Sampling: Intensive blood sampling over 48-96 hours post-axitinib dose to

characterize the plasma concentration-time profile.
Primary Endpoints: Geometric mean ratios for AUC from time zero to infinity (AUC∞) and maximum

plasma concentration (Cmax).

In Vitro Metabolism and Phenotyping

Detailed in vitro protocols characterize the enzymes responsible for axitinib metabolism [5] [6]:

Reaction Phenotyping: Incubation of axitinib with a panel of recombinant human CYP and UGT

enzymes to identify those capable of producing M12 and M7.
Chemical Inhibition in HLMs: Use of isoform-selective chemical inhibitors (e.g., Cyp3cide for

CYP3A4) to confirm the contribution of specific enzymes.
Enzyme Kinetics: Determination of Michaelis-Menten parameters (Km and Vmax) for metabolite

formation in HLMs and recombinant enzymes.

Analytical Method for Quantification (UPLC-MS/MS)

A modern ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method can

be developed for axitinib quantification in plasma [8]:

Sample Preparation: Protein precipitation with acetonitrile.

Chromatography:
Column: Waters UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm).
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Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid.

Mass Spectrometry:
Ionization: Electrospray ionization (ESI), positive ion mode.

Detection: Multiple reaction monitoring (MRM).
Ion Transitions: m/z 387 → 355.96 for axitinib.

Validation: The method is validated for linearity (e.g., 0.5–100 ng/mL), precision, accuracy, and
recovery.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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